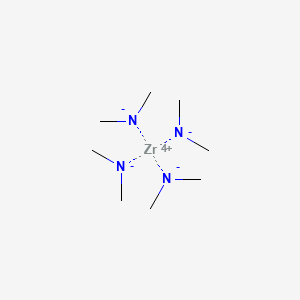








|
REACTION_CXSMILES
|
[CH3:1][N-:2][CH3:3].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:9]>C(OCC)C>[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[Zr+4:9] |f:0.1,2.3.4.5.6,8.9.10.11.12|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N-]C.[Li+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N-]C.[Li+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then refluxed 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
All volatiles are removed under vacuum at room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the remaining oily solid is extracted twice with 150 ml portions of hexane
|
|
Type
|
CUSTOM
|
|
Details
|
then transferred to a 50 ml flask
|
|
Type
|
DISTILLATION
|
|
Details
|
Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg)
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white crystalline, low melting solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |








|
REACTION_CXSMILES
|
[CH3:1][N-:2][CH3:3].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4:9]>C(OCC)C>[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[CH3:1][N-:2][CH3:3].[Zr+4:9] |f:0.1,2.3.4.5.6,8.9.10.11.12|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N-]C.[Li+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[N-]C.[Li+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then refluxed 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
All volatiles are removed under vacuum at room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the remaining oily solid is extracted twice with 150 ml portions of hexane
|
|
Type
|
CUSTOM
|
|
Details
|
then transferred to a 50 ml flask
|
|
Type
|
DISTILLATION
|
|
Details
|
Solid zirconium tetrakis(dimethylamide) is distilled from the residue under reduced pressure (boiling point=40° C. to 60° C. @ 0.025 mm Hg)
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white crystalline, low melting solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |